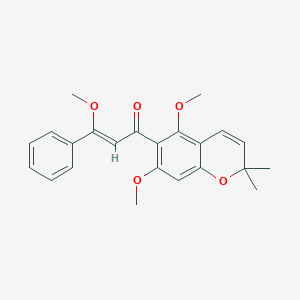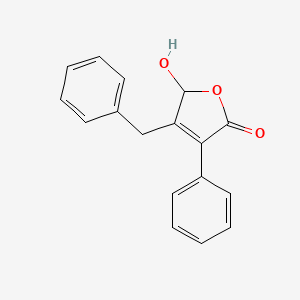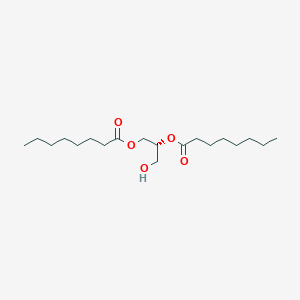
beta-D-galactosyl-N-octadecanoylsphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-galactosyl-N-octadecanoylsphingosine is a beta-D-galactosyl-N-acylsphingosine in which the acyl group is specified as octadecanoyl. It has a role as a mouse metabolite. It derives from an octadecanoic acid.
Scientific Research Applications
Industrial and Biotechnological Applications
β-Galactosidases have shown immense potential in various industries, particularly in food technology. They play a crucial role in improving the sweetness, solubility, flavor, and digestibility of dairy products. This is primarily achieved through the hydrolysis of lactose, making dairy products more consumable for lactose-intolerant individuals. The industrial applications of these enzymes extend to continuous reactors like hollow fiber, tapered column, packed bed, and fluidized bed reactors, where they are used in immobilized forms for continuous hydrolysis of lactose from whey and milk (Husain, 2010).
Structural Insights and Mechanisms
The crystal structures of β-galactosidases provide significant insights into their functional mechanisms. For instance, the structure of β-galactosidase from Penicillium sp. revealed its membership in the family 35 of glycosyl hydrolases (GHF-35), marking it as the first 3D structure for a member of this family. The identification of specific residues involved in catalysis, such as Glu200 as the proton donor and Glu299 as the nucleophile, is crucial for understanding enzyme mechanisms and potential engineering for enhanced activity (Rojas et al., 2004).
Novel Substrate Interactions and Enzymatic Assays
The development of substrates like DDAOG for β-galactosidase activity assays has significantly contributed to biological research. These substrates, upon cleavage by β-gal, produce a fluorescent signal that is far-red-shifted, offering a highly sensitive method for measuring enzyme activity in various settings, including transfected cells (Gong et al., 2009).
Synthesis of Galactosyl Derivatives
The enzymatic synthesis of galactosyl derivatives like galactosyl-ethylene glycol, galactosyl-glycerol, and galactosyl-erythritol by immobilized β-galactosidase from Aspergillus oryzae has opened new avenues in the study of biological processes. The comprehensive characterization of these compounds through nuclear magnetic resonance (NMR) highlights the specificity of β-galactosidase for primary alcohols and its potential in synthesizing structurally diverse galactosides (Irazoqui et al., 2009).
Transglycosylation and Galactosyl Transfer
The ability of β-galactosidases to catalyze transglycosylation reactions, transferring galactosyl groups to a variety of nucleophiles, is significant for the synthesis of complex carbohydrates. This property is not only essential for understanding enzyme kinetics but also for the potential production of novel galactosides with various applications (Petzelbauer et al., 2001).
properties
Product Name |
beta-D-galactosyl-N-octadecanoylsphingosine |
|---|---|
Molecular Formula |
C42H81NO8 |
Molecular Weight |
728.1 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42+/m0/s1 |
InChI Key |
YMYQEDCYNANIPI-NMJNODIHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate](/img/structure/B1246418.png)
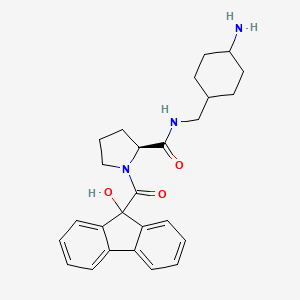
![(3E,7E,9Z,21E,23E)-3,7,9,13,19,25-Hexamethyl-6,12,26-trihydroxy-12,16-epoxy-28-[(3E)-1,3,9-trimethyl-5,6,8,10-tetrahydroxy-3-dodecenyl]-1-oxacyclooctacosa-3,7,9,21,23-pentaene-2,18-dione](/img/structure/B1246421.png)
![dimethyl (6R,9R)-10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-8,9-dihydro-7H-pyrido[1,2-a]indole-6,9-dicarboxylate](/img/structure/B1246425.png)
![N-[4-(1,1,1,3,3,3-Hexafluoro-2-Hydroxypropan-2-Yl)phenyl]-N-Methylbenzenesulfonamide](/img/structure/B1246426.png)
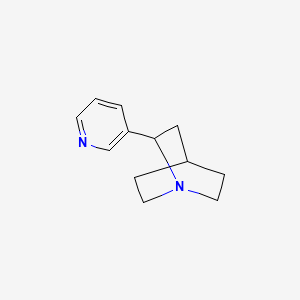

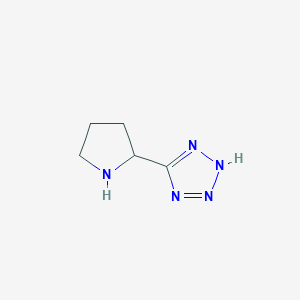

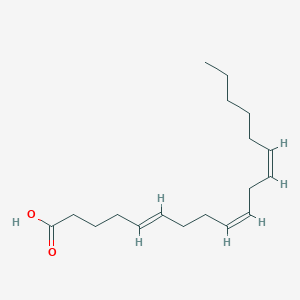
![(2S,3S,4S,5R,6S)-6-[[(7R,8R,10S)-8-ethyl-6,8,10,11-tetrahydroxy-7-methoxycarbonyl-5,12-dioxo-9,10-dihydro-7H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246436.png)
